(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include ethoxybenzaldehyde, fluorobenzaldehyde, and pyridine derivatives. The key steps in the synthesis may involve:
Aldol Condensation: Combining ethoxybenzaldehyde and fluorobenzaldehyde under basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization with pyridine derivatives to form the pyrrolidine ring.
Hydroxylation: Introduction of the hydroxy group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and solvents is crucial to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are explored for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry.
Uniqueness
The uniqueness of (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione lies in its complex structure, which allows for diverse chemical reactivity and potential applications in multiple fields. Its combination of ethoxyphenyl, fluorophenyl, and pyridinylmethyl groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C25H21FN2O4 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21FN2O4/c1-2-32-18-11-9-17(10-12-18)23(29)21-22(19-7-3-4-8-20(19)26)28(25(31)24(21)30)15-16-6-5-13-27-14-16/h3-14,22,29H,2,15H2,1H3/b23-21+ |
InChI Key |
DZKMCVKXYJVOOL-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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